Cas no 73398-72-8 (2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd. with isopropanol)

73398-72-8 structure
Nome del prodotto:2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd. with isopropanol
2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd. with isopropanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd. with isopropanol
- LogP
- 2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd.
- 2-Propanol, compd. with 4-[(2,6-dichlorophenyl)(4- imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl ]-2,6-dimethylbenzenamine phosphate
- 4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline,phosphoric acid,propan-2-ol
- 73398-72-8
- DTXSID2072752
-
- Inchi: InChI=1S/3C23H22Cl2N2.C3H8O.H3O4P/c3*1-12-8-16(9-13(2)22(12)26)20(21-18(24)6-5-7-19(21)25)17-10-14(3)23(27)15(4)11-17;1-3(2)4;1-5(2,3)4/h3*5-11,26H,27H2,1-4H3;3-4H,1-2H3;(H3,1,2,3,4)
- Chiave InChI: RFTBTXUBQBDLGL-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=CC(=C1N)C)C(=C2C=C(C(=N)C(=C2)C)C)C3=C(C=CC=C3Cl)Cl.CC1=CC(=CC(=C1N)C)C(=C2C=C(C(=N)C(=C2)C)C)C3=C(C=CC=C3Cl)Cl.CC1=CC(=CC(=C1N)C)C(=C2C=C(C(=N)C(=C2)C)C)C3=C(C=CC=C3Cl)Cl.CC(C)O.OP(=O)(O)O
Proprietà calcolate
- Massa esatta: 1348.379473g/mol
- Massa monoisotopica: 1346.382423g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 90
- Conta legami ruotabili: 6
- Complessità: 705
- Conteggio di unità legate in modo Covalent: 5
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 248Ų
Proprietà sperimentali
- Punto di ebollizione: 573.1°C at 760 mmHg
- Punto di infiammabilità: 300.4°C
- PSA: 257.41000
- LogP: 22.26210
2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd. with isopropanol Letteratura correlata
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
73398-72-8 (2,6-Xylidine, 4-(2,6-dichloro-alpha-(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)benzyl)-, dihydrogen phosphate, compd. with isopropanol) Prodotti correlati
- 1213448-39-5(4-[(2S)-pyrrolidin-2-yl]benzoic acid)
- 88378-62-5((17b)-Estra-1,3,5(10),6-tetraene-3,17b-diol 17-Acetate)
- 1002060-31-2([(1-Cyanocyclohexyl)carbamoyl]methyl 1,3-benzothiazole-6-carboxylate)
- 2137599-82-5(1-{8-Azaspiro[4.5]decan-1-yl}-3-(2-methoxyethyl)urea)
- 2137484-97-8(Methyl 2-[({5-azaspiro[2.4]heptan-7-yl}methyl)amino]butanoate)
- 1013817-75-8(3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine)
- 2402829-85-8(Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate)
- 941882-27-5(methyl 4-{4-3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl-5-methyl-1H-1,2,3-triazol-1-yl}benzoate)
- 2229575-60-2(1-(4-methylpyridin-2-yl)cyclopropane-1-carbaldehyde)
- 124481-62-5(3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
